molecular formula C11H7FN4OS B11786992 1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11786992
M. Wt: 262.27 g/mol
InChI Key: SUWIRRJYDPGUAU-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a fluorophenyl group and a mercapto group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for various scientific investigations.

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-fluorobenzaldehyde and thiosemicarbazide can yield an intermediate, which upon further cyclization with formic acid or formamide, produces the desired pyrazolo[3,4-d]pyrimidine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The biological activity of 1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C11H7FN4OS

Molecular Weight

262.27 g/mol

IUPAC Name

1-(3-fluorophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H7FN4OS/c12-6-2-1-3-7(4-6)16-9-8(5-13-16)10(17)15-11(18)14-9/h1-5H,(H2,14,15,17,18)

InChI Key

SUWIRRJYDPGUAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C3=C(C=N2)C(=O)NC(=S)N3

Origin of Product

United States

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